N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
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Description
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C17H14BrFN2O3S3 and its molecular weight is 489.39. The purity is usually 95%.
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Scientific Research Applications
CDK2 Inhibitors Development
One significant application of similar compounds involves the development of inhibitors for Cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation. A study described the use of a related compound, identified through high-throughput screening, as a starting point for structure-based drug design, leading to the discovery of a potent and selective CDK2 inhibitor. This process involved exploiting crystal structures of CDK2/inhibitor complexes, showcasing the potential of such compounds in targeted drug discovery (Vulpetti et al., 2006).
Structural Characterization
Another area of research focuses on the structural characterization of similar compounds, which is fundamental in understanding their properties and potential applications. For instance, the synthesis and structural characterization of isostructural compounds with modifications in the thiazole and thiophene units were explored, providing insights into their molecular conformation and potential for further functionalization (Kariuki et al., 2021).
Alzheimer’s Disease Drug Candidates
Compounds with similar structures have also been synthesized as potential drug candidates for Alzheimer’s disease. By modifying the N-substituted derivatives and evaluating their enzyme inhibition activity against acetylcholinesterase, researchers aim to identify new therapeutic agents for treating neurodegenerative diseases (Rehman et al., 2018).
Antiviral Activity
Research into the antiviral properties of thiazole sulfonamide derivatives has also been conducted, where new derivatives were synthesized and tested for their activity against viruses like the tobacco mosaic virus. This line of research highlights the potential of such compounds in contributing to antiviral drug development (Chen et al., 2010).
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O3S3/c18-15-8-7-14(26-15)13-10-25-17(20-13)21-16(22)2-1-9-27(23,24)12-5-3-11(19)4-6-12/h3-8,10H,1-2,9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWKEICKECMQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.